molecular formula C20H26N2O4S2 B1235080 Cystothiazole A

Cystothiazole A

Katalognummer: B1235080
Molekulargewicht: 422.6 g/mol
InChI-Schlüssel: LRTJMINIVSPVMX-ZVJWTWILSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cystothiazole A is an organonitrogen heterocyclic antibiotic that is 2,4'-bi-1,3-thiazole substituted by an isopropyl group at position 2' and a 3,5,7-trimethoxy-4-methyl-7-oxohepta-1,5-dien-1-yl group at position 4 (the 2E,4R,5S,6E stereoisomer). It is isolated from the culture broth of myxobacterium, Cystobacter fuscus, and exhibits antifungal and cytotoxic activity. It has a role as an antifungal agent, an antineoplastic agent and a bacterial metabolite. It is an organonitrogen heterocyclic antibiotic, a member of 1,3-thiazoles, an enol ether, an enoate ester, a biaryl and a methyl ester.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Cystothiazole A has been a subject of interest due to its potent antifungal activity and its function as an inhibitor of mitochondrial oxidation. Williams, Patnaik, and Clark (2001) outlined an efficient pathway for the enantiocontrolled preparation of this compound, emphasizing its role in inhibiting mitochondrial oxidation at a specific site on the cytochrome bc(1) complex (Williams, Patnaik, & Clark, 2001). Similarly, DeRoy and Charette (2003) described a total synthesis of this compound, highlighting key steps like the Evans asymmetric catalytic aldol reaction, crucial for establishing the required stereochemistry (DeRoy & Charette, 2003).

Biosynthetic Studies

Suzuki, Sakagami, and Ojika (2003) conducted biosynthetic studies on this compound, exploring the origins of its carbon skeleton. They found that the polyketide moiety of this compound is derived from acetate and propionate, while other components like the bithiazole moiety come from L-serine (Suzuki, Sakagami, & Ojika, 2003).

Biotransformation and Derivatives

Research into the biotransformation of this compound by its producer, Cystobacter fuscus, revealed insights into its metabolic derivatives. Suzuki, Ojika, and Sakagami (2004) observed the rapid metabolism of this compound into various polar metabolic derivatives, proposing pathways for this conversion (Suzuki, Ojika, & Sakagami, 2004). Additionally, Ojika et al. (2006) evaluated eight derivatives of this compound for antifungal activity, confirming key features like the bend conformation and lipophilicity required for its antifungal efficacy (Ojika et al., 2006).

Importance of Stereochemistry

The significance of stereochemistry in this compound’s antifungal activity was underscored by Ojika, Watanabe, Qi, Tanino, and Sakagami (2004), who synthesized all stereoisomers of this compound. Their findings showed that variations in stereochemistry drastically affected its antifungal potency (Ojika, Watanabe, Qi, Tanino, & Sakagami, 2004).

Alternative Synthesis Methods

Further research into the synthesis of this compound has been conducted to improve efficiency and explore new methods. Bai, Bao, Ren, and Wang (2009) presented a modified synthesis of this compound, introducing a more efficient method potentially applicable to other related compounds (Bai, Bao, Ren, & Wang, 2009).

Eigenschaften

Molekularformel

C20H26N2O4S2

Molekulargewicht

422.6 g/mol

IUPAC-Name

methyl (2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-(2-propan-2-yl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]hepta-2,6-dienoate

InChI

InChI=1S/C20H26N2O4S2/c1-12(2)19-22-15(11-28-19)20-21-14(10-27-20)7-8-16(24-4)13(3)17(25-5)9-18(23)26-6/h7-13,16H,1-6H3/b8-7+,17-9+/t13-,16+/m1/s1

InChI-Schlüssel

LRTJMINIVSPVMX-ZVJWTWILSA-N

Isomerische SMILES

C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)C)OC)/C(=C\C(=O)OC)/OC

SMILES

CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)OC)OC)OC

Kanonische SMILES

CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)OC)OC)OC

Synonyme

cystothiazole A
cystothiazole-A

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cystothiazole A
Reactant of Route 2
Cystothiazole A
Reactant of Route 3
Cystothiazole A
Reactant of Route 4
Cystothiazole A
Reactant of Route 5
Cystothiazole A
Reactant of Route 6
Cystothiazole A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.